molecular formula C4H4FNO2S2 B2630556 4-Methyl-1,3-thiazole-2-sulfonyl fluoride CAS No. 1935953-45-9

4-Methyl-1,3-thiazole-2-sulfonyl fluoride

Cat. No. B2630556
CAS RN: 1935953-45-9
M. Wt: 181.2
InChI Key: RPEBSLCVNSRARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-1,3-thiazole-2-sulfonyl fluoride” is a chemical compound with the molecular formula C4H4FNO2S2 . It has a molecular weight of 181.21 . The IUPAC name for this compound is 4-methylthiazole-2-sulfonyl fluoride .


Molecular Structure Analysis

The InChI code for “4-Methyl-1,3-thiazole-2-sulfonyl fluoride” is 1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-1,3-thiazole-2-sulfonyl fluoride” include a molecular weight of 181.21 . Unfortunately, specific details such as boiling point, melting point, and solubility were not available in the search results.

Scientific Research Applications

Analytical Chemistry and Detection

Researchers exploit the reactivity of 4-methyl-1,3-thiazole-2-sulfonyl fluoride for analytical purposes. It can selectively react with specific functional groups (e.g., amines) in complex mixtures. Scientists use it as a derivatization agent to enhance detection sensitivity in mass spectrometry or high-performance liquid chromatography (HPLC).

properties

IUPAC Name

4-methyl-1,3-thiazole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBSLCVNSRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.